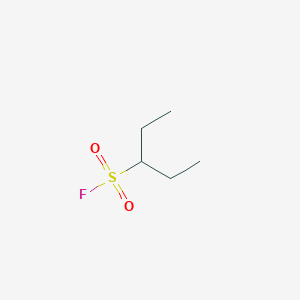

Pentane-3-sulfonyl fluoride

Description

Significance of Sulfonyl Fluorides in Organic Synthesis and Chemical Biology

Sulfonyl fluorides (R-SO₂F) have emerged as a privileged class of chemical motifs due to their unique balance of stability and reactivity. sigmaaldrich.com Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides are remarkably stable to a wide range of reaction conditions and are generally resistant to hydrolysis. google.com This stability, coupled with their specific reactivity, makes them invaluable tools in various scientific domains.

In the realm of organic synthesis , sulfonyl fluorides are recognized as versatile building blocks. Their rise to prominence was significantly propelled by the development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept introduced by a new generation of click reactions. google.comresearchgate.net SuFEx provides a highly efficient and reliable method for constructing robust S-O and S-N bonds, enabling the rapid assembly of a diverse array of molecules from simple precursors. google.comacs.org This has found broad applications in the synthesis of polymers, materials science, and the development of new synthetic methodologies. google.com

The field of chemical biology has also witnessed a surge in the application of sulfonyl fluorides. rsc.org They serve as powerful "warheads" in the design of covalent inhibitors and activity-based probes for studying enzyme function and identifying new drug targets. acs.orgrsc.org The sulfonyl fluoride moiety can covalently modify specific amino acid residues within proteins, such as serine, threonine, lysine, tyrosine, and histidine, leading to irreversible inhibition. rsc.orgtheballlab.com This targeted covalent modification offers a strategy to achieve high potency and prolonged duration of action in drug candidates. uni.lu Furthermore, their stability under physiological conditions makes them well-suited for use in complex biological systems. acs.org The incorporation of the ¹⁸F isotope into sulfonyl fluorides also presents opportunities for developing novel PET imaging agents. nih.gov

Interactive Table: Key Applications of Sulfonyl Fluorides

| Field | Application | Key Features |

| Organic Synthesis | SuFEx Click Chemistry | Efficient, modular, forms strong S-O and S-N bonds. google.comresearchgate.net |

| Building Blocks | Stable and versatile for creating complex molecules. | |

| Fluorinating Agents | Can be used for deoxy-fluorination under specific conditions. google.com | |

| Chemical Biology | Covalent Inhibitors | Irreversibly modify enzyme active sites. acs.orgrsc.org |

| Activity-Based Probes | Used for target identification and validation. rsc.org | |

| Drug Discovery | Design of potent and selective therapeutic agents. google.comuni.lu | |

| Materials Science | Polymer Synthesis | Creation of polymers with -SO₂- linkages. google.com |

Contextualizing Pentane-3-sulfonyl Fluoride within Aliphatic Sulfonyl Fluoride Research

This compound belongs to the subclass of aliphatic sulfonyl fluorides. Historically, research has predominantly focused on aryl sulfonyl fluorides due to their relative ease of synthesis and handling. nih.gov However, the demand for novel chemical probes and drug candidates with diverse three-dimensional structures has spurred growing interest in their aliphatic counterparts.

The synthesis of aliphatic sulfonyl fluorides has presented unique challenges. Traditional methods often involve the conversion of sulfonyl chlorides to sulfonyl fluorides, but the instability of many aliphatic sulfonyl chlorides can lead to undesired side reactions. nih.gov To overcome these hurdles, researchers have developed new synthetic strategies. These include:

Direct fluorination of sulfonic acids or their salts: Facile, one-pot procedures have been developed to convert readily available sulfonic acids and sulfonates into sulfonyl fluorides using reagents like cyanuric chloride/KHF₂ or thionyl fluoride. rsc.orguni.luwikipedia.org

Radical-mediated approaches: Visible-light-mediated methods, such as the decarboxylative fluorosulfonylethylation of carboxylic acids, provide a metal-free route to a wide range of aliphatic sulfonyl fluorides from abundant starting materials. acs.org

From alkyl halides: Nucleophilic substitution of alkyl halides with a sulfonyl source followed by fluorination offers another pathway.

While specific research on this compound is limited, its properties and reactivity can be inferred from studies on analogous aliphatic sulfonyl fluorides, such as pentane-1-sulfonyl fluoride. For instance, pentane-1-sulfonyl fluoride has been identified as an efficient inhibitor of lipoprotein lipase, highlighting the potential biological activity of such long-chain aliphatic sulfonyl fluorides. rsc.orgnih.gov The reactivity of this compound is expected to be characteristic of aliphatic sulfonyl fluorides, participating in SuFEx reactions and acting as an electrophile towards strong nucleophiles under appropriate activation. acs.org

The development of robust synthetic methods for aliphatic sulfonyl fluorides, including those applicable to the synthesis of this compound, is crucial for expanding their use in drug discovery and chemical biology. These compounds offer access to new chemical space and the potential to develop more specific and effective molecular tools and therapeutics.

Interactive Table: Synthetic Approaches to Aliphatic Sulfonyl Fluorides

| Starting Material | Method | Key Advantages |

| Sulfonic Acids/Sulfonates | One-pot conversion | Uses readily available and inexpensive starting materials. rsc.orguni.luwikipedia.org |

| Carboxylic Acids | Visible-light-mediated decarboxylative fluorosulfonylethylation | Metal-free, broad substrate scope. acs.org |

| Alkyl Halides | Nucleophilic substitution and fluorination | Provides an alternative route to functionalized products. |

| Alkenes | Radical addition | Allows for difunctionalization of unactivated alkenes. researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pentane-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FO2S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBQLUHHBTZACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Pentane 3 Sulfonyl Fluoride and Analogues

Strategies from Sulfonic Acids and Their Salts

The conversion of sulfonic acids and their salts into sulfonyl fluorides represents a direct and appealing synthetic route, as it utilizes stable and readily available starting materials at the same oxidation state (S(VI)). rsc.org This approach avoids the need for oxidative steps or the use of specialized precursors like sulfonamides or sulfonyl hydrazides. rsc.org

Thionyl Fluoride-Mediated Conversion

A recently developed strategy employs thionyl fluoride (B91410) (SOF₂) for the direct conversion of sulfonic acid salts to sulfonyl fluorides. rsc.orgnih.gov This method has proven to be highly efficient, particularly for the sodium salts of sulfonic acids. researchgate.net The reaction is typically carried out in a high-boiling solvent like N,N-dimethylformamide (DMF) at elevated temperatures. nih.gov Researchers have found that using three equivalents of thionyl fluoride can lead to near-quantitative yields in as little as one hour. nih.gov For instance, the conversion of sodium p-toluenesulfonate to its corresponding sulfonyl fluoride was achieved in 99% yield. researchgate.net This protocol is also effective for aliphatic substrates, producing products like pentanesulfonyl fluoride in high yield. researchgate.net

The proposed mechanism involves the activation of the sulfonate by a species derived from the reaction of thionyl fluoride with DMF. researchgate.net This contrasts with reactions in other solvents like acetonitrile, where the formation of sulfonic anhydride (B1165640) is the predominant outcome. nih.gov

Table 1: Thionyl Fluoride-Mediated Deoxyfluorination of p-Toluenesulfonic Acid Derivatives Data sourced from studies on reaction optimization. nih.govresearchgate.net

| Entry | Starting Material | Additive | Solvent | Temp (°C) | SOF₂ (equiv.) | Yield (%) |

| 1 | Pyridinium p-toluenesulfonate | — | MeCN | 80 | 2 | 0 |

| 2 | Pyridinium p-toluenesulfonate | — | DMF | 80 | 2 | 0 |

| 3 | Pyridinium p-toluenesulfonate | — | DMF | 115 | 2 | 48 |

| 4 | Pyridinium p-toluenesulfonate | — | DMF | 130 | 2 | 92 |

| 5 | Pyridinium p-toluenesulfonate | — | DMF | 130 | 3 | 98 |

| 6 | Sodium p-toluenesulfonate | — | DMF | 130 | 3 | 25 |

| 7 | Sodium p-toluenesulfonate | BF₃·OEt₂ | DMF | 130 | 3 | 99 |

Deoxyfluorination with Specialized Reagents (e.g., Xtalfluor-E®)

As a complementary approach to the use of gaseous thionyl fluoride, solid, bench-stable deoxyfluorination reagents like Xtalfluor-E® ([Et₂NSF₂]BF₄) have been successfully applied. researchgate.netnih.gov This method offers the significant advantages of milder reaction conditions and operational simplicity. rsc.orgrsc.org Xtalfluor-E® facilitates the conversion of both sulfonic acids and their sodium salts into sulfonyl fluorides, accommodating a broad range of substrates, including aryl, heteroaryl, and alkyl derivatives. researchgate.net

The reaction is believed to proceed through an intermediate generated from the addition of the sulfonate to Xtalfluor-E®, which then undergoes nucleophilic attack by fluoride to yield the sulfonyl fluoride product. nih.gov While this method provides a practical alternative, it has been observed that for certain short-chain aliphatic substrates like pentanesulfonic acid, elimination reactions can occur, leading to the formation of alkenes as the major product. nih.gov However, longer-chain aliphatic substrates can be converted to their sulfonyl fluorides in excellent yields. nih.gov

Table 2: Xtalfluor-E®-Mediated Synthesis of Sulfonyl Fluorides Selected examples demonstrating substrate scope. nih.gov

| Starting Material | Product | Yield (%) |

| p-Toluenesulfonic acid | 4-Methylbenzenesulfonyl fluoride | 80 |

| 4-Nitrobenzenesulfonic acid | 4-Nitrobenzenesulfonyl fluoride | 81 |

| Sodium 1-naphthalenesulfonate | 1-Naphthalenesulfonyl fluoride | 83 |

| Dodecanesulfonic acid | Dodecanesulfonyl fluoride | 94 |

| Pentanesulfonic acid | Pentene | Major Product |

One-Pot Two-Step Protocols via In Situ Sulfonyl Chloride Formation

A common and effective strategy for synthesizing sulfonyl fluorides from sulfonic acids involves a one-pot, two-step process. nih.gov This method first converts the sulfonic acid or its salt into a more reactive sulfonyl chloride intermediate in situ. This intermediate is then subjected to a chloride-fluoride halogen exchange (HALEX) reaction to furnish the final sulfonyl fluoride. nih.govmdpi.com

Reagents such as cyanuric chloride or trichloroacetonitrile (B146778) are used to generate the sulfonyl chloride. nih.gov Subsequently, a fluoride source, commonly potassium bifluoride (KHF₂), is introduced to perform the halogen exchange. nih.gov This protocol is valued for its use of readily available and inexpensive reagents under mild conditions. rsc.orgsemanticscholar.org The process has been successfully applied to a diverse set of aryl sulfonic acids, including those with electron-donating and electron-withdrawing groups. nih.govsemanticscholar.org The use of a phase transfer catalyst, such as tetramethylammonium (B1211777) chloride (TMAC) for sulfonic acids or tetra-n-butylammonium bromide (TBAB) for sulfonate salts, can be crucial for achieving high efficiency. nih.gov

Synthesis from Thiols and Disulfides

Starting from thiols and disulfides offers another major pathway to sulfonyl fluorides. These methods typically involve oxidation of the sulfur center and subsequent fluorination.

Green Chemistry Approaches Utilizing SHC5® and Potassium Fluoride

A groundbreaking green chemistry approach for the synthesis of sulfonyl fluorides from thiols and disulfides has been recently developed. osaka-u.ac.jp This method utilizes SHC5®, a highly reactive and easy-to-handle reagent, in combination with potassium fluoride (KF). sciencedaily.comasiaresearchnews.com This process is notable for its efficiency, safety, and minimal environmental impact, as it produces only non-toxic sodium and potassium salts as byproducts. osaka-u.ac.jpeurekalert.org

The reaction is applicable to a wide array of thiols and disulfides, including aromatic, aliphatic, and heterocyclic variants. asiaresearchnews.com This simple and scalable protocol avoids the use of highly toxic and difficult-to-handle reagents like sulfuryl fluoride (SO₂F₂) gas or potassium bifluoride, which were often required in older methods. sciencedaily.comeurekalert.org This development is considered a significant step towards sustainable chemical synthesis in both academic and industrial settings. osaka-u.ac.jp

Oxidative Chlorination/Fluorination Pathways

A well-established route to sulfonyl fluorides from thiols involves a two-step oxidative process. nih.gov First, the thiol is converted to the corresponding sulfonyl chloride through oxidative chlorination. thieme-connect.deorganic-chemistry.org This transformation can be achieved using various reagent combinations, such as hydrogen peroxide (H₂O₂) with thionyl chloride (SOCl₂) or aqueous sodium hypochlorite. mdpi.comthieme-connect.de The resulting sulfonyl chloride intermediate then undergoes a nucleophilic chloride-fluoride exchange, typically using a fluoride salt like potassium fluoride (KF) or potassium bifluoride (KHF₂), to yield the desired sulfonyl fluoride. mdpi.comthieme-connect.de This one-pot procedure is operationally simple and efficient for a broad scope of thiols. thieme-connect.de

More recently, an environmentally benign electrochemical approach has been reported. nih.gov This method directly converts thiols or disulfides into sulfonyl fluorides using potassium fluoride as an inexpensive and safe fluoride source. nih.govresearchgate.net The reaction proceeds without the need for external chemical oxidants or catalysts, broadening its applicability and green credentials. nih.gov The substrate scope is wide, encompassing alkyl, benzyl, aryl, and heteroaryl thiols and disulfides. nih.gov

Electrochemical Synthesis Routes

Electrochemical methods provide a powerful and often more sustainable alternative to traditional chemical synthesis. For the preparation of sulfonyl fluorides, electrochemical approaches involving the fragmentation of sulfones and subsequent radical fluorination have emerged as a promising strategy. purdue.edu

Sulfone Fragmentation and Radical Fluorination

An innovative electrochemical method for accessing sulfonyl fluorides operates by subjecting sulfones to electrochemical conditions that initiate the fragmentation of carbon-sulfur (C–S) bonds. This process generates a radical intermediate which is then trapped by a fluorine source to yield the desired sulfonyl fluoride. purdue.edu This strategy is particularly notable as it offers a way to construct the sulfonyl fluoride functional group from readily available sulfone precursors. The electrochemical setup allows for precise control over the reaction conditions, potentially minimizing side reactions and improving yields. The core of this methodology lies in the generation of a sulfonyl radical via C-S bond cleavage, which is a key reactive intermediate in the formation of the S-F bond. purdue.edu

Role of Fluorinating Reagents (e.g., AgF₂, Selectfluor)

The choice of the fluorinating agent is critical in the electrochemical synthesis of sulfonyl fluorides from sulfones. Two commonly employed reagents in this context are silver(II) fluoride (AgF₂) and Selectfluor. purdue.edu

Silver(II) fluoride (AgF₂) is a strong fluorinating agent and can be used in undivided electrochemical cells. Its role is to provide the fluorine atom that combines with the electrochemically generated sulfonyl radical. However, a consideration when using AgF₂ is the potential for cathodic plating of silver (Ag⁰), which can be mitigated by using an undivided cell. purdue.edu

Selectfluor , a commercially available electrophilic fluorinating agent, offers an alternative to AgF₂. It has been shown to provide comparable results in the electrochemical synthesis of sulfonyl fluorides from sulfones. The use of Selectfluor can also be advantageous in an undivided electrochemical cell setup. purdue.edu The versatility of these reagents allows for flexibility in designing the electrochemical synthesis based on substrate compatibility and desired reaction conditions.

Below is a comparative table of these fluorinating reagents in the context of electrochemical sulfonyl fluoride synthesis.

| Fluorinating Reagent | Chemical Formula | Key Features in Electrochemical Synthesis |

| Silver(II) fluoride | AgF₂ | Strong fluorinating agent; Used in undivided cells to prevent cathodic plating of Ag⁰. purdue.edu |

| Selectfluor | C₇H₁₄B₂ClF₂N₂ | Commercially available electrophilic fluorinating agent; Provides comparable results to AgF₂; Suitable for use in undivided cells. purdue.edu |

Catalytic Approaches to Sulfonyl Fluoride Synthesis

Catalytic methods, particularly those employing transition metals, have revolutionized organic synthesis by enabling efficient and selective bond formations. These approaches have also been successfully applied to the synthesis of sulfonyl fluorides.

Transition-Metal Catalysis

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been extended to the synthesis of sulfonyl fluorides.

The Suzuki-Miyaura coupling has been adapted for the synthesis of arylsulfonyl fluorides. While direct coupling to form the C-SO₂F bond is less common, related strategies involve the coupling of arylboronic acids with partners bearing the sulfonyl fluoride moiety or a precursor.

The Stille cross-coupling reaction , which involves the coupling of organotin compounds with organic halides or triflates, has been reported for the formation of C-C bonds where one of the coupling partners is an aryl sulfonate. However, direct synthesis of a sulfonyl fluoride via a Stille-type reaction where the sulfonyl fluoride group is constructed is not a widely established method.

Similarly, the Negishi cross-coupling , which utilizes organozinc reagents, is a powerful tool for C-C bond formation. Desulfinylative Negishi couplings of sulfonyl chlorides with organozinc reagents have been demonstrated, which result in the formation of a C-C bond with the expulsion of sulfur dioxide, rather than the formation of a sulfonyl fluoride. lookchem.com

The following table summarizes the general applicability of these palladium-catalyzed reactions to sulfonyl fluoride synthesis.

| Reaction Name | Organometallic Reagent | Electrophile | Relevance to Sulfonyl Fluoride Synthesis |

| Suzuki-Miyaura Coupling | Organoboron | Aryl/Vinyl Halide/Triflate | Synthesis of molecules containing a sulfonyl fluoride group. |

| Stille Coupling | Organotin | Aryl/Vinyl Halide/Triflate | Primarily used for C-C bond formation; less direct for C-SO₂F bond synthesis. |

| Negishi Coupling | Organozinc | Aryl/Vinyl/Alkyl Halide/Triflate | Desulfinative couplings of sulfonyl chlorides form C-C bonds, not sulfonyl fluorides. lookchem.com |

Rhodium catalysis has been instrumental in the development of asymmetric transformations. A notable application in the synthesis of sulfonyl fluoride analogues is the enantioselective conjugate addition of arylboronic acids to α,β-unsaturated sulfonyl fluorides. This method allows for the creation of chiral centers in the carbon backbone of aliphatic sulfonyl fluorides. The use of chiral ligands on the rhodium catalyst enables high stereocontrol, leading to the formation of enantiomerically enriched products. This approach is particularly valuable for the synthesis of complex, biologically active molecules where specific stereochemistry is crucial for activity.

Organobismuth(III)-Catalyzed Fluorosulfonylation

Current research on organobismuth(III)-catalyzed fluorosulfonylation focuses exclusively on the conversion of (hetero)aryl boronic acids into the corresponding aryl sulfonyl fluorides. nih.govacs.orgresearchgate.net This methodology employs a Bi(III) catalyst that undergoes a redox-neutral cycle, mimicking organometallic elementary steps like transmetalation and sulfur dioxide insertion into a Bi-C(sp²) bond. nih.govacs.org Extensive searches of scientific literature did not yield examples of this catalytic system being applied to aliphatic precursors for the synthesis of alkanesulfonyl fluorides such as Pentane-3-sulfonyl fluoride.

Copper-Catalyzed Fluorosulfonylation

Copper-catalyzed reactions represent a viable strategy for the fluorosulfonylation of aliphatic compounds, particularly through the functionalization of C(sp³)–H bonds. These methods often proceed via a radical relay mechanism. One prominent approach involves the use of N-fluoro-N-alkyl sulfonamides as substrates. figshare.comchemrxiv.org In this intramolecular process, a copper catalyst facilitates a 1,5-hydrogen atom transfer (HAT), leading to the formation of alkanesulfonyl fluorides that feature a nearby amino group. figshare.comchemrxiv.org

While this demonstrates the capacity of copper catalysts to activate aliphatic C-H bonds for fluorosulfonylation, the existing literature primarily focuses on substrates with directing or functional groups to facilitate the reaction. figshare.comchemrxiv.org Direct copper-catalyzed fluorosulfonylation of unactivated simple alkanes has not been extensively detailed.

Photoredox Catalysis and Radical Generation

Visible-light photoredox catalysis has emerged as a powerful and versatile platform for the synthesis of aliphatic sulfonyl fluorides from a variety of readily available starting materials. These methods are predicated on the generation of alkyl radicals, which are subsequently trapped by a sulfur dioxide surrogate and a fluorine source. nih.gov This strategy is highly effective for synthesizing structurally diverse aliphatic sulfonyl fluorides, including secondary derivatives like this compound.

Common precursors for the requisite alkyl radicals include:

Aliphatic Carboxylic Acids: Through decarboxylative strategies, aliphatic carboxylic acids or their activated N-hydroxyphthalimide (NHPI) ester derivatives can serve as excellent precursors to alkyl radicals. rsc.orgresearchgate.net The reaction is typically initiated by a photocatalyst that, in its excited state, facilitates the single-electron reduction of the activated ester, leading to decarboxylation and formation of the corresponding alkyl radical.

Alcohols: Alcohols can be converted into sulfinates via a deoxysulfination pathway, which can then be fluorinated in a one-pot synthesis to yield the target sulfonyl fluoride. princeton.edu

Alkyl Bromides: Alkyl bromides can undergo halogen atom transfer (XAT) under photoredox conditions to generate alkyl radicals for subsequent SO₂ capture and fluorination. organic-chemistry.org

The general mechanism involves the photogenerated alkyl radical (R•) adding to a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form a sulfonyl radical (RSO₂•). This radical is then oxidized and trapped by an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to furnish the final aliphatic sulfonyl fluoride product. rsc.org

Table 1: Examples of Precursors for Photoredox-Catalyzed Aliphatic Sulfonyl Fluoride Synthesis

| Precursor Type | Example Precursor for this compound | Key Reagents |

|---|---|---|

| Carboxylic Acid Derivative | N-(pentan-3-yloxy)phthalimide | Photocatalyst, DABSO, NFSI |

| Alcohol | Pentan-3-ol | Photocatalyst, NHC adduct, DABSO, Selectfluor |

This table is illustrative of general methods and does not represent specific, published reaction conditions for this compound.

Organocatalysis

A review of the scientific literature indicates that methodologies for the synthesis of aliphatic sulfonyl fluorides that are strictly organocatalytic—without the involvement of photoredox or transition-metal catalysis—are not well established. The term "organocatalysis" in the context of sulfonyl fluoride synthesis is often associated with organophotocatalysis, which is covered in the preceding section.

Synthesis via Sulfonamides

The conversion of sulfonamides represents a robust and direct route to aliphatic sulfonyl fluorides. This pathway can be achieved through a classic two-step process or by using modern activation reagents that enable a one-pot transformation.

Conversion through Sulfonyl Chlorides and Fluoride Exchange

The most conventional method for preparing sulfonyl fluorides begins with the corresponding sulfonyl chloride. mdpi.com For the synthesis of this compound, the precursor would be Pentane-3-sulfonamide. This primary sulfonamide can be converted to Pentane-3-sulfonyl chloride, typically through diazotization followed by reaction with sulfur dioxide and a chloride source.

The resulting aliphatic sulfonyl chloride is then subjected to a nucleophilic fluoride exchange reaction. This is commonly achieved by treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). mdpi.com The use of phase-transfer catalysts, like 18-crown-6, can enhance the efficiency of this exchange in organic solvents. mdpi.com This two-step sequence is a reliable, albeit traditional, method for accessing aliphatic sulfonyl fluorides.

Pyrylium (B1242799) Tetrafluoroborate (B81430) Activation Strategies

A more contemporary and streamlined approach involves the direct activation of primary sulfonamides using pyrylium salts, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (Pyry-BF₄). mdpi.comresearchgate.net This method enables a one-pot synthesis of sulfonyl fluorides from sulfonamides under mild conditions. researchgate.net

The mechanism involves the Pyry-BF₄ salt selectively activating the primary amino group of the sulfonamide. researchgate.net In the presence of a chloride source, like magnesium chloride (MgCl₂), this activation facilitates the in situ formation of the sulfonyl chloride intermediate. researchgate.net Subsequently, the addition of a fluoride source, typically potassium fluoride (KF), to the same reaction mixture triggers a halide exchange, yielding the desired sulfonyl fluoride. mdpi.comresearchgate.net This strategy is noted for its high chemoselectivity and tolerance of various functional groups, making it suitable for the late-stage functionalization of complex molecules. researchgate.net The reaction has been successfully applied to both aryl and alkylsulfonamides. researchgate.net

Table 2: Comparison of Synthesis Methods from Sulfonamides

| Method | Key Steps | Reagents | Advantages |

|---|---|---|---|

| Via Sulfonyl Chloride | 1. Conversion to sulfonyl chloride2. Fluoride exchange | 1. NaNO₂, SO₂, CuCl₂2. KF or KHF₂ | Well-established, reliable |

| Pyrylium Activation | One-pot activation and conversion | Pyry-BF₄, MgCl₂, KF | Mild conditions, one-pot, high chemoselectivity |

Direct Fluorosulfonylation of Organic Substrates

The direct formation of a carbon-sulfonyl fluoride (C–SO₂F) bond is a highly efficient strategy that provides straightforward access to target molecules. mdpi.com This approach is particularly valuable as it can circumvent the need for multi-step sequences that often start from less stable sulfonyl chloride intermediates. researchgate.netnih.gov Various organic substrates can be employed, including sulfonic acids, Grignard reagents, and aryl halides, using diverse reagents and catalytic systems.

Recent advancements have focused on one-pot procedures that convert stable and readily available starting materials directly into sulfonyl fluorides. For instance, sulfonic acids and their salts can be converted to sulfonyl fluorides via a deoxyfluorination process. One such method employs the bench-stable solid Xtalfluor-E®, which facilitates the conversion of both aryl and alkyl sulfonic acids. nih.gov Notably, this strategy has been successfully applied to aliphatic substrates like pentanesulfonic acid, affording the corresponding sulfonyl fluoride in high yield. nih.govresearchgate.net Another approach involves a one-pot, two-step protocol using cyanuric chloride to form a sulfonyl chloride in situ, which is then subjected to a halogen exchange with a fluoride source like potassium bifluoride (KHF₂). mdpi.comnih.gov

Organometallic reagents also serve as effective precursors. The use of sulfuryl fluoride (SO₂F₂) gas with alkyl or aryl Grignard reagents provides a direct route to sulfonyl fluorides in moderate to good yields. mdpi.com Transition-metal catalysis has also been pivotal in developing direct fluorosulfonylation methods. researchgate.net Palladium-catalyzed reactions, for example, can couple aryl halides with a sulfur dioxide source, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), followed by fluorination. mdpi.comorganic-chemistry.org More recently, photocatalytic methods have emerged, such as the fluorosulfonylation of diaryliodonium salts using an organophotocatalyst, DABSO, and KHF₂. rsc.org

The table below summarizes several direct fluorosulfonylation methodologies applicable to the synthesis of sulfonyl fluorides and their analogues.

| Substrate Type | Key Reagents | Typical Conditions | Scope and Findings |

|---|---|---|---|

| Sulfonic Acids/Sulfonates | Xtalfluor-E® | Acetonitrile, elevated temperature | Effective for both aryl and alkyl substrates, including pentanesulfonic acid, with yields ranging from 41–94%. nih.gov |

| Sulfonic Acids | Cyanuric Chloride, KHF₂ | One-pot, two-step; Acetonitrile, 60 °C | A method to avoid the direct use of less stable chlorinating agents. mdpi.comnih.gov |

| Grignard Reagents (Alkyl/Aryl) | SO₂F₂ | THF, room temperature | Provides direct access to sulfonyl fluorides from organomagnesium compounds in moderate to good yields. mdpi.com |

| Aryl Halides (e.g., Iodides) | Pd(OAc)₂, CataCXium A, DABSO | Palladium-catalyzed cross-coupling | Forms an in-situ sulfinate which is then converted to the sulfonyl fluoride. mdpi.com |

| Diaryliodonium Salts | Organophotocatalyst, DABSO, KHF₂ | Visible light irradiation | A mild, radical-based approach for the synthesis of aryl sulfonyl fluorides. rsc.org |

| Thiols/Disulfides | KF, Pyridine | Electrochemical; CH₃CN/HCl | An environmentally benign electrochemical method that avoids additional oxidants or catalysts, applicable to a broad scope of alkyl and aryl thiols. nih.gov |

Late-Stage Functionalization Strategies for Sulfonyl Fluorides

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves introducing functional groups into complex, pre-existing molecular scaffolds. rsc.orgmpg.de This approach can rapidly generate analogues of bioactive compounds without the need for de novo synthesis. mpg.de The sulfonyl fluoride moiety is an attractive group for LSF due to its unique combination of stability and reactivity, particularly its utility in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". researchgate.netnih.govacs.org

One prominent LSF strategy involves the conversion of phenols, which are common in natural products and pharmaceuticals, into their corresponding arylfluorosulfates. nih.gov This transformation can be achieved using reagents like sulfuryl fluoride (SO₂F₂) or ethenesulfonyl fluoride and is compatible with automated synthesis platforms, allowing for the rapid generation and screening of compound libraries. nih.govacs.org This method has been used to modify a panel of known anticancer drugs, with some of the resulting arylfluorosulfate derivatives showing improved potency compared to their phenolic precursors. nih.govacs.org

Another LSF approach targets the sulfonamide functional group, which is present in numerous drug molecules. researchgate.netacs.org Methodologies have been developed that convert sulfonamides into sulfonyl radical intermediates under mild, metal-free photocatalytic conditions. acs.org These versatile intermediates can then participate in further reactions, such as the hydrosulfonylation of alkenes, thereby diversifying the molecular structure at a late stage. acs.org This strategy effectively repurposes the sulfonamide group, which is often considered synthetically inert, as a handle for further functionalization. researchgate.netacs.org The use of sulfonyl fluorides as stable and modifiable sulfonylation reagents in visible-light-mediated reactions further highlights their utility in LSF. researchgate.netresearchgate.net

The table below outlines key late-stage functionalization strategies for introducing or modifying sulfonyl fluoride-related groups in complex molecules.

| Target Functional Group | Strategy/Reagents | Application | Key Findings |

|---|---|---|---|

| Phenols | SuFEx with SO₂F₂ or Ethenesulfonyl Fluoride | Drug Modification | Converts phenolic drugs to arylfluorosulfates; some derivatives exhibit enhanced biological activity. nih.govacs.org Compatible with high-throughput synthesis and screening. nih.gov |

| Sulfonamides | Photocatalytic generation of sulfonyl radicals | Diversification of drug scaffolds | Allows stable sulfonamides to be converted into reactive intermediates for further reactions like hydrosulfonylation. acs.org |

| Anilines | Visible-light-mediated sulfonylation with a sulfonyl fluoride reagent | Synthesis of complex sulfonylanilines | Demonstrates the utility of sulfonyl fluorides as stable and versatile reagents for LSF under mild conditions. researchgate.netresearchgate.net |

| Arenes (C-H bonds) | C-H Thianthrenation followed by electrochemical fluorosulfonylation | Site-selective drug functionalization | Enables the direct and selective installation of a sulfonyl fluoride group onto an aromatic C-H bond without requiring a pre-installed functional group. organic-chemistry.org |

Mechanistic Investigations of Pentane 3 Sulfonyl Fluoride Transformations

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reaction Mechanisms

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a highly reliable "click chemistry" reaction. nih.gov It centers on the unique reactivity of the sulfur(VI)-fluoride bond, which is remarkably stable under many conditions but can be selectively activated to react with nucleophiles. nih.govoup.com Aliphatic sulfonyl fluorides, such as pentane-3-sulfonyl fluoride, are excellent substrates for SuFEx transformations, valued for their moderate reactivity which allows for tolerance of various functional groups and handling in aqueous solutions. enamine.net

The core of the SuFEx reaction is a nucleophilic substitution at the electrophilic hexavalent sulfur center. wikipedia.org A key characteristic of the S-F bond in these reactions is its resistance to reduction; the bond cleavage is heterolytic, meaning it does not generate radical intermediates in this pathway. bldpharm.comsigmaaldrich.com

The transformation of sulfonyl fluorides via the SuFEx mechanism is a form of nucleophilic substitution occurring at the sulfur atom. sigmaaldrich.com Experimental and theoretical studies on analogous compounds suggest that the reaction with nucleophiles like phenolates proceeds through a concerted, SN2-type mechanism, which involves the inversion of the stereochemical configuration at the sulfur center. nih.gov This pathway is characterized by a low activation energy, allowing for smooth reactivity, often at room temperature. nih.gov The general form of the reaction involves an electron-rich nucleophile attacking the electron-deficient sulfur atom, leading to the displacement of the fluoride ion as a leaving group. wikipedia.org

The stability of the fluoride leaving group, often enhanced in protic solvents or by sequestration with silicon-based reagents, is a significant driving force for the reaction. bldpharm.comacs.org

The rate of SuFEx reactions is often accelerated by the use of catalysts, particularly organic bases. nih.gov A range of bases have been employed, including tertiary amines like triethylamine (B128534) (TEA), amidines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and phosphazenes. nih.gov However, a critical consideration for aliphatic sulfonyl fluorides like this compound is their incompatibility with very strong bases. nih.gov The presence of protons on the carbon atom alpha to the sulfonyl group makes them susceptible to deprotonation, which can lead to undesired elimination side reactions. nih.gov

To circumvent this issue, milder catalysts or different catalytic systems are employed for sensitive substrates. For instance, bifluoride salts ([FHF]⁻) have proven to be superior catalysts in some systems, requiring very low catalyst loadings (e.g., 0.1 mol%) and broadening the scope to include alkyl sulfonyl fluorides. nih.gov

Table 1: Common Catalysts in SuFEx Reactions and Their Typical Loadings

| Catalyst | Type | Typical Loading (mol%) | Notes |

|---|---|---|---|

| DBU | Amidine | 10–30% | Widely used but can cause side reactions with alkyl sulfonyl fluorides. nih.gov |

| BEMP | Phosphazene | 1–10% | More active than DBU in some reactions. nih.gov |

| Triethylamine | Tertiary Amine | Stoichiometric to Catalytic | Generally less reactive than amidines or phosphazenes. nih.gov |

One proposed mechanism for base catalysis involves the direct activation of the sulfonyl fluoride. In this pathway, a nucleophilic base, such as DBU, attacks the highly electrophilic sulfur atom of the sulfonyl fluoride. acs.org This initial reaction forms a highly activated intermediate, such as an arylsulfonyl ammonium (B1175870) fluoride salt. acs.org This intermediate is significantly more reactive than the parent sulfonyl fluoride, rendering it more susceptible to attack by the primary nucleophile (e.g., an alcohol or silyl (B83357) ether), thus facilitating the exchange reaction. acs.org

An alternative mechanistic pathway posits that the base catalyst activates the silyl ether nucleophile rather than the sulfonyl fluoride. acs.org In this scenario, the base coordinates to the silicon atom of the silyl ether (R₃SiOR'). acs.org This coordination forms a hypervalent silicate (B1173343) intermediate, which increases the electron density on the oxygen atom, thereby enhancing its nucleophilicity. acs.org This "activated" oxygen then attacks the sulfur center of the sulfonyl fluoride. A crucial aspect of this mechanism is that the silicon atom serves as an effective "fluoride trap," forming a very strong Si-F bond, which provides a thermodynamic driving force for the reaction and helps regenerate the base catalyst. acs.org

Computational studies, particularly using density functional theory (DFT), have provided significant insights into the role of base catalysis in SuFEx reactions, often using simple alkyl sulfonyl fluorides like methanesulfonyl fluoride as a model. A 2020 study demonstrated that in the reaction between methyl sulfonyl fluoride and an amine, the base plays a critical role beyond simple deprotonation. acs.org

Base Catalysis in SuFEx Reactions

Defluorosulfonylation (deFS) Pathways

Defluorosulfonylation (deFS) is a reaction pathway characterized by the loss of the sulfonyl fluoride group (-SO₂F). This process is particularly interesting as it can lead to the formation of carbocationic intermediates.

Carbocation Generation from Small-Ring Sulfonyl Fluorides

Research on strained ring systems, such as oxetane (B1205548) sulfonyl fluorides, has provided significant insight into deFS pathways. In these systems, the relief of ring strain can be a powerful driving force for the departure of the sulfonyl fluoride group, leading to the formation of a carbocation. This process can often be facilitated by a Lewis acid, which coordinates to the fluorine or oxygen atoms of the sulfonyl group, making it a better leaving group.

While this compound does not possess ring strain, the generation of a secondary carbocation at the 3-position is a plausible outcome under appropriate conditions, such as in the presence of a strong Lewis acid. The stability of the resulting secondary carbocation would be a key factor in driving this transformation.

Trapping with Nucleophiles

Once a carbocation is generated via a deFS pathway, it is highly electrophilic and can be readily trapped by a variety of nucleophiles. This provides a powerful method for the formation of new carbon-heteroatom or carbon-carbon bonds.

In the case of the pentan-3-yl cation formed from this compound, it could be trapped by nucleophiles such as:

Amines: to form N-pentan-3-yl amines.

Alcohols: to form 3-alkoxypentanes.

Water: to form pentan-3-ol.

Halides: to form 3-halopentanes.

The efficiency and selectivity of the trapping process would depend on the nature of the nucleophile, the solvent, and the reaction conditions.

Table of Plausible Nucleophilic Trapping Products of the Pentan-3-yl Cation

| Nucleophile | Product |

| R-NH₂ | N-Pentan-3-yl amine |

| R-OH | 3-Alkoxypentane |

| H₂O | Pentan-3-ol |

| X⁻ (e.g., Cl⁻, Br⁻) | 3-Halopentane |

Other Key Mechanistic Considerations

Beyond the primary pathways discussed, other mechanistic factors can influence the transformations of this compound. These include:

Solvent Effects: The polarity and coordinating ability of the solvent can play a crucial role in stabilizing charged intermediates, such as carbocations or radical ions, thereby influencing the reaction pathway and rate.

Lewis Acid Catalysis: As mentioned in the context of deFS, Lewis acids can activate the sulfonyl fluoride group towards nucleophilic attack or facilitate its departure as a leaving group.

Competing Pathways: It is important to consider that multiple mechanistic pathways may be in competition. For example, under basic conditions, an elimination reaction to form pent-2-ene could compete with nucleophilic substitution at the sulfur atom.

Reactivity and Chemical Transformations of Pentane 3 Sulfonyl Fluoride and Derivatives

C-X Bond Formation Reactions

While the primary reactivity of sulfonyl fluorides involves nucleophilic attack at the sulfur atom, they can also be involved in reactions that result in the formation of new carbon-heteroatom or carbon-carbon bonds.

The direct participation of aliphatic sulfonyl fluorides like pentane-3-sulfonyl fluoride (B91410) in traditional palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) as electrophiles is not a common transformation. The C-S bond in alkyl sulfonyl fluorides is robust and typically does not undergo oxidative addition under these conditions. This is in contrast to some aryl sulfonyl fluorides, which have been shown to act as electrophiles in Suzuki-Miyaura coupling reactions, leading to the formation of biaryl compounds through the unconventional cleavage of the C-SO2F group. bldpharm.comimperial.ac.uk

However, aliphatic sulfonyl fluorides are key products in certain C-C bond-forming reactions, such as the radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes. In this transition-metal-free process, an FSO2-radical is generated and adds to an alkene, with subsequent trapping by an alkynyl sulfonyl fluoride. This method efficiently creates a new C-C bond and installs the sulfonyl fluoride moiety in one step, yielding β-alkynyl-fluorosulfonylalkanes. nih.govd-nb.inforesearchgate.net These products are valuable as the sulfonyl fluoride group can be further derivatized. nih.govd-nb.info

| Alkene Substrate | Alkynyl Sulfonyl Fluoride Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Ethylhex-1-ene | (Phenylethynyl)sulfonyl fluoride | 2-(2-Fluorosulfonyl-4-ethyl-octyl)-1-phenyl-ethyne | 88 | d-nb.info |

| Allyl benzoate | (Phenylethynyl)sulfonyl fluoride | Benzoic acid 3-fluorosulfonyl-5-phenyl-pent-4-ynyl ester | 93 | d-nb.info |

| N-Allylphthalimide | (Phenylethynyl)sulfonyl fluoride | 2-(3-Fluorosulfonyl-5-phenyl-pent-4-ynyl)-isoindole-1,3-dione | 57 | d-nb.info |

| 1-Octene | (Phenylethynyl)sulfonyl fluoride | 2-(2-Fluorosulfonyl-decyl)-1-phenyl-ethyne | 64 | d-nb.info |

The reaction of pentane-3-sulfonyl fluoride with primary or secondary amines is a cornerstone transformation that leads to the formation of sulfonamides, a structural motif prevalent in pharmaceuticals. theballlab.com While sulfonyl fluorides are less reactive than sulfonyl chlorides, their reaction with amines can be effectively promoted. Traditional methods often require harsh conditions like high temperatures or strong bases. acs.org

A significant advancement is the use of Lewis acids to activate the sulfonyl fluoride. Calcium triflimide [Ca(NTf₂)₂] has been identified as a highly effective catalyst for this transformation, enabling the coupling of a wide array of electronically and sterically diverse alkyl and aryl sulfonyl fluorides with various amines under mild conditions. acs.orgnih.gov This method represents a general protocol for converting sulfonyl fluorides to sulfonamides with high yields. theballlab.comnih.gov The reaction proceeds via nucleophilic attack of the amine on the Lewis acid-activated sulfur center. theballlab.comacs.org

| Sulfonyl Fluoride | Amine | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂ (1 eq), t-amylOH, 60 °C, 24 h | 89 | nih.gov |

| Benzenesulfonyl fluoride | 4-Fluoroaniline | Ca(NTf₂)₂ (1 eq), t-amylOH, 60 °C, 24 h | 85 | nih.gov |

| Benzenesulfonyl fluoride | Benzylamine | Ca(NTf₂)₂ (1 eq), t-amylOH, 60 °C, 24 h | 94 | nih.gov |

| Benzenesulfonyl fluoride | Piperidine | Ca(NTf₂)₂ (1 eq), t-amylOH, 60 °C, 24 h | 96 | nih.gov |

| 1-Naphthalenesulfonyl fluoride | 1-(5-(Trifluoromethyl)-2-pyridinyl)piperazine | Ca(NTf₂)₂ (1 eq), t-amylOH, 60 °C, 24 h | 72 | acs.org |

| Ethanesulfonyl fluoride | 1-(5-(Trifluoromethyl)-2-pyridinyl)piperazine | Ca(NTf₂)₂ (1 eq), t-amylOH, 60 °C, 24 h | 91 | acs.org |

The formation of sulfonate esters from sulfonyl fluorides and alcohols or phenols is another key transformation. This reaction is a fundamental part of SuFEx chemistry and proceeds by nucleophilic attack of the hydroxyl group on the sulfur atom, displacing the fluoride ion. oup.comoup.com The reaction is often facilitated by a base to deprotonate the alcohol, increasing its nucleophilicity. In some protocols, silyl (B83357) ethers are used in place of alcohols, with the reaction being driven by the formation of a stable silicon-fluoride bond. bldpharm.comoup.com This method allows for the synthesis of a diverse range of sulfonate esters, which are themselves important functional groups and versatile intermediates in organic synthesis. eurjchem.com For instance, cyclic alkenylsulfonyl fluorides react efficiently with phenols to yield the corresponding sulfonate esters. nih.gov

| Sulfonyl Fluoride Substrate | Alcohol/Phenol | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Boc-4-(fluorosulfonyl)-1,2,3,6-tetrahydropyridine | p-Methoxyphenol | K₂CO₃, MeCN, 25 °C, 16 h | 84 | nih.gov |

| Ethenesulfonyl fluoride | Phenol | Base catalyst | Not specified | |

| Aryl Fluorosulfate | Aryl silyl ether | DBU (catalyst) | High Yields | nih.gov |

S-C Bond Formation

The formation of a direct sulfur-carbon bond from a sulfonyl fluoride involves the reaction with a carbon nucleophile. This transformation is a key part of C-SuFEx chemistry and results in the synthesis of sulfones. researchgate.net While reactions with aryl organometallics are more established, methods have been developed for the coupling of aryl sulfonyl fluorides with alkyl carbon pronucleophiles, such as esters, amides, nitriles, and heteroarenes. nih.govnih.gov These reactions are typically mediated by a strong base, like lithium hexamethyldisilazide (LiHMDS), which generates the carbanion for subsequent attack on the sulfonyl fluoride. nih.gov This approach expands the utility of SuFEx chemistry, providing access to diverse aryl alkyl sulfones under mild, room-temperature conditions. nih.gov Application to aliphatic sulfonyl fluorides like this compound is less documented but conceptually feasible, provided a suitable base is used that does not promote elimination of the sulfonyl fluoride itself. nih.gov

S-N Bond Formation

The formation of an S-N bond is the defining step in the synthesis of sulfonamides from sulfonyl fluorides, as detailed in section 4.1.2. From a mechanistic perspective, this transformation is a prime example of a SuFEx reaction. nih.gov The process relies on the latent reactivity of the S-F bond, which is stable under many conditions but can be selectively activated to react with nucleophiles. nih.gov For amine nucleophiles, activation is often achieved using Lewis acids or bases. nih.govnih.gov The reaction is highly chemoselective, exclusively producing the sulfonylation product without the side reactions often observed with more reactive sulfonyl chlorides. This robust and selective bond-forming reaction has made sulfonyl fluorides valuable reagents in drug discovery and chemical biology. nih.govsemanticscholar.org

S-O Bond Formation

The formation of an S-O bond via the reaction of a sulfonyl fluoride with an alcohol or phenol is a fundamental SuFEx process, as discussed in the context of sulfonate ester synthesis (Section 4.1.3). The reaction can be catalyzed by bases, which deprotonate the alcohol to form a more potent alkoxide or phenoxide nucleophile. nih.gov An alternative strategy involves the use of silyl ethers as the oxygen nucleophile, often in the presence of a fluoride source or a base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govoup.com The high thermodynamic driving force for the formation of the Si-F bond makes this an efficient method for constructing the S-O linkage. bldpharm.com This high-fidelity ligation is crucial for applications in materials science and bioconjugation. oup.comoup.com

Multicomponent and Cyclization Reactions

Multicomponent reactions (MCRs) are powerful tools for synthesizing complex molecules in a single step from three or more starting materials. While MCRs are more commonly employed for the synthesis of sulfonyl fluorides mdpi.com, their use with aliphatic sulfonyl fluorides as reactants is an emerging area. A notable example is a three-component radical-polar crossover reaction initiated by a fluorosulfonyl radical. This process involves the tandem addition to two different olefins, providing a direct route to multifunctionalized aliphatic sulfonyl fluorides. acs.org This suggests that if this compound were to generate a radical, it could potentially engage in similar complex transformations.

Cyclization reactions involving sulfonyl fluorides often utilize unsaturated derivatives. For instance, α,β-unsaturated sulfonyl fluorides can undergo chemoselective cyclization reactions. A study demonstrated the reaction of N-sulfonyl ketimines with ethenesulfonyl fluorides, promoted by a base, leading to either trans-cyclopropanes or fused-dihydropyrroles depending on the substrate. Another example is the tandem annulation of allyl ketones with ethenesulfonyl fluoride, which proceeds through a cascade of intermolecular Michael addition and an intramolecular SuFEx process to yield γ-alkenylated δ-sultones. chemrxiv.org For a saturated compound like this compound, participation in such cyclization reactions would necessitate prior functionalization to introduce unsaturation or other reactive handles.

Table 1: Examples of Multicomponent and Cyclization Reactions with Sulfonyl Fluorides

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type |

|---|---|---|---|

| Radical Tandem Addition | Alkyl Alkenes, FSO₂ Radical Source | Photocatalyst | Multifunctional Aliphatic Sulfonyl Fluorides acs.org |

| Michael Addition-SuFEx | Allyl Ketones, Ethenesulfonyl Fluoride | Brønsted Base | γ-Alkenylated δ-Sultones chemrxiv.org |

Reactivity with Specific Nucleophiles (e.g., Amines, Phenols, Thiols)

The sulfonyl fluoride group is a potent electrophile that reacts with a variety of nucleophiles, a process central to SuFEx chemistry. This reactivity allows for the formation of stable sulfonamide and sulfonate ester linkages.

Amines: Aliphatic sulfonyl fluorides react with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of SuFEx chemistry and is often catalyzed by organic bases. A broad-spectrum, catalytic method for the amidation of sulfonyl fluorides using 1-hydroxybenzotriazole (HOBt) and silicon additives has been developed, achieving excellent yields even with sterically hindered substrates. chemrxiv.org The reaction of this compound with an amine would be expected to yield N-substituted pentane-3-sulfonamides.

Phenols: The reaction of sulfonyl fluorides with phenols in the presence of a base yields sulfonate esters. nih.gov This transformation is highly efficient and has been used to activate phenols for further reactions, such as palladium-catalyzed cross-coupling. researchgate.net For example, sulfuryl fluoride (SO₂F₂) is used to convert phenols into aryl fluorosulfonates, which can then undergo nucleophilic deoxyfluorination to produce aryl fluorides. nih.govresearchgate.net this compound would react with a phenol to form the corresponding aryl pentane-3-sulfonate.

Thiols: Thiols and their conjugate bases, thiolates, are excellent nucleophiles. chemistrysteps.com They can react with sulfonyl fluorides, although this reaction is less documented for simple aliphatic sulfonyl fluorides compared to their reactions with amines and phenols. In the context of unsaturated systems, thiols can undergo conjugate addition. nih.gov For direct substitution at the sulfur center of this compound, a thiol would displace the fluoride ion to form a thiosulfonate ester. The synthesis of sulfonyl fluorides can also start from thiols via electrochemical oxidative coupling with potassium fluoride. nih.gov

Table 2: Reactivity of Aliphatic Sulfonyl Fluorides with Nucleophiles

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Primary/Secondary Amines | Sulfonamide | Base catalysis (e.g., DIPEA, HOBt) chemrxiv.org |

| Phenols | Sulfonate Ester | Base catalysis (e.g., Et₃N) nih.gov |

Chemoselective Transformations of Sulfonyl Fluorides

A key feature of the sulfonyl fluoride group is its remarkable stability under a wide range of reaction conditions, which allows for excellent chemoselectivity in complex molecule synthesis. The -SO₂F group is resistant to many reagents used for common organic transformations, including amide and ester formation, and even transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This stability makes it an ideal functional handle that can be carried through multiple synthetic steps before being engaged in a final SuFEx reaction.

This chemoselectivity allows for the synthesis of highly functionalized sulfonyl fluoride "hubs" that can be further elaborated. For example, cyclic alkenylsulfonyl fluorides can undergo derivatization at other positions, such as N-functionalization or conjugate addition, while the sulfonyl fluoride group remains intact. nih.gov

However, a notable limitation for aliphatic sulfonyl fluorides is their sensitivity to strong bases. The presence of protons on the carbon alpha to the sulfonyl group makes them susceptible to deprotonation, which can lead to elimination side reactions. nih.gov Therefore, reactions involving aliphatic sulfonyl fluorides like this compound require careful selection of base and reaction conditions to avoid undesired decomposition. nih.gov

Derivatization Strategies for Pentane 3 Sulfonyl Fluoride Motifs

Post-Synthetic Modifications of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group is exceptionally stable under many reaction conditions, yet it exhibits specific reactivity that makes it an ideal hub for post-synthetic modifications. The most prominent of these strategies is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a near-perfect click chemistry reaction. SuFEx involves the reaction of a sulfonyl fluoride with a silyl (B83357) ether or other nucleophiles, allowing for the efficient formation of sulfonate esters or sulfonamides.

This "click" reaction is characterized by its high efficiency, broad functional group tolerance, and mild reaction conditions. Bifluoride salts have been shown to be powerful catalysts for the SuFEx reaction, enabling the process with very low catalyst loading (down to 0.05 mol%) researchgate.net. This methodology has been successfully applied in polymer chemistry for the postpolymerization modification (PPM) of sulfonyl fluoride-containing polymers, demonstrating its utility in materials science researchgate.net. In this context, a polymer backbone decorated with sulfonyl fluoride groups can be readily functionalized by reacting it with various silyl ethers, thereby altering the polymer's physical and chemical properties.

The versatility of the SuFEx reaction allows for the introduction of a wide array of functional groups onto a molecule already containing the pentane-3-sulfonyl fluoride motif. This capability is crucial for creating libraries of compounds for screening purposes or for attaching specific probes and tags.

Table 1: Nucleophiles for Post-Synthetic Modification via SuFEx Chemistry

| Nucleophile Class | Reactant Example | Product Linkage |

|---|---|---|

| Silyl Ethers | Trimethylsilyl (TMS) ethers | Sulfonate Ester |

| Phenols | Phenol | Aryl Sulfonate Ester |

| Amines | Primary/Secondary Amines | Sulfonamide |

Functionalization of Unsaturated Hydrocarbons via Radical Fluorosulfonylation

A powerful method for introducing the sulfonyl fluoride group into organic molecules is through the radical fluorosulfonylation of unsaturated hydrocarbons like alkenes and alkynes. This approach has emerged as an appealing strategy for synthesizing aliphatic and alkenyl sulfonyl fluorides, which are in high demand for chemical biology and drug discovery researchgate.netnih.govresearchgate.net.

The process typically involves the generation of a fluorosulfonyl radical (FSO₂•), which then adds across a carbon-carbon double or triple bond nih.govdntb.gov.ua. Recent advancements have established methods for the radical hydro-fluorosulfonylation of unactivated alkenes nih.govresearchgate.net. These reactions can be initiated using redox-active radical precursors under photoredox conditions, providing a facile route to functionalized alkyl sulfonyl fluorides researchgate.netnih.gov.

A key advantage of this radical-based approach is its ability to create complex structures that would be challenging to synthesize using traditional cross-coupling methods nih.gov. Furthermore, these methods have been successfully applied to the late-stage modification of complex molecules, including natural products and peptides nih.govresearchgate.net. For alkynes, radical hydro-fluorosulfonylation can produce valuable alkenylsulfonyl fluoride products, often with high Z-selectivity, which are typically more difficult to synthesize than their E-isomer counterparts nih.govresearchgate.net.

Table 2: Examples of Radical Fluorosulfonylation Reactions

| Unsaturated Hydrocarbon | Reagent System | Product Type | Reference |

|---|---|---|---|

| Unactivated Alkenes | 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) | Aliphatic Sulfonyl Fluoride | nih.gov |

| Alkenes | Photoredox Catalysis | Alkenyl Sulfonyl Fluoride | nih.gov |

Incorporation into Complex Molecular Scaffolds

The ability to incorporate the this compound motif into intricate molecular structures is crucial for its application in medicinal chemistry and chemical biology. The sulfonyl fluoride group can act as a reactive handle or a key pharmacophore within a larger, biologically active molecule.

Strategies for incorporation often leverage the late-stage functionalization capabilities of radical fluorosulfonylation nih.gov. This allows for the direct installation of the sulfonyl fluoride group onto a pre-existing complex scaffold, avoiding lengthy de novo synthesis. For example, this method has been used for the modification of natural products and peptides, enabling the creation of novel probes and drug candidates nih.govresearchgate.net.

In drug discovery, the sulfonyl fluoride "warhead" has been incorporated into known inhibitor scaffolds to convert them into targeted covalent inhibitors (TCIs) nih.gov. For instance, a sulfonyl fluoride was incorporated into the structure of erlotinib, an EGFR inhibitor, to create a probe that selectively modifies a conserved lysine residue in the target protein nih.gov. Similarly, sulfonyl fluoride electrophiles have been incorporated into derivatives of molecular glue degraders to covalently engage the protein CRBN, rescuing binding affinity in analogs that would otherwise be inactive nih.gov. This covalent anchoring strategy allows for the development of highly potent and selective biological probes and therapeutic agents nih.govnih.gov.

Advanced Derivatization Protocols in Analytical Contexts

In analytical chemistry and chemical biology, the this compound group serves as a versatile reactive handle for derivatization. Its specific reactivity with nucleophilic amino acid residues (such as lysine, serine, and histidine) makes it an excellent tool for creating activity-based probes (ABPs) and for mapping protein-ligand interactions nih.govnih.gov.

Once incorporated into a targeting scaffold, the sulfonyl fluoride can covalently label a specific protein target in a complex biological system. The modified scaffold often includes a secondary reporter tag, such as a terminal alkyne or azide, which can be used for subsequent "click" chemistry reactions nih.gov. This allows for the attachment of biotin for affinity purification or fluorescent dyes for imaging applications.

For example, the kinase inhibitor probe XO44 incorporates a sulfonyl fluoride to engage a catalytic lysine and a terminal alkyne for subsequent conjugation to azido-biotin. This enables the identification of protein targets using mass spectrometry-based proteomics nih.gov. This strategy of combining a covalent warhead with a clickable handle has been instrumental in developing target occupancy probes that function in living cells, providing valuable information about drug-target engagement nih.gov. This "covalent anchoring using sulfonyl exchange (CASE)" strategy has been used to identify novel ligands for challenging targets like transporters nih.gov.

Table 3: Analytical Applications of Sulfonyl Fluoride Derivatization

| Application | Derivatization Strategy | Attached Group | Purpose |

|---|---|---|---|

| Target Identification | Covalent labeling & Click Chemistry | Azido-Biotin | Affinity purification and proteomic analysis |

| Target Occupancy | Covalent labeling & Click Chemistry | Fluorophore | Cellular imaging and quantification of engagement |

| Activity-Based Probing | Covalent modification of active site | Reporter Tag (e.g., alkyne) | Identifying active enzymes in a proteome |

Computational Chemistry and Theoretical Studies on Pentane 3 Sulfonyl Fluoride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method in computational chemistry for investigating the electronic properties and reactivity of molecules due to its balance of accuracy and computational cost. For alkyl sulfonyl fluorides, DFT calculations are instrumental in elucidating molecular geometries, bond energies, electronic charge distributions, and frontier molecular orbitals (HOMO and LUMO), which are key determinants of their chemical behavior.

Studies on related alkyl sulfonyl fluorides have utilized DFT to understand their role in various chemical transformations. For instance, in the palladium(II)-catalyzed cyclopropanation of alkenes, DFT calculations have been employed to probe the mechanistic details. chemrxiv.org These calculations revealed that the SN2-type oxidative addition of the C–SO2F bond is a critical, turnover-limiting step in the catalytic cycle. chemrxiv.org

For a molecule like pentane-3-sulfonyl fluoride (B91410), DFT calculations could be used to determine key structural and electronic parameters. The table below illustrates typical data that could be generated from such a study.

| Calculated Property | Typical Value/Information Obtained | Significance for Pentane-3-sulfonyl Fluoride |

|---|---|---|

| Optimized Geometry | Bond lengths (e.g., S-F, S-C, C-H), bond angles, dihedral angles | Provides the most stable three-dimensional structure of the molecule. |

| Vibrational Frequencies | Calculated IR spectrum frequencies | Confirms the structure is a true minimum on the potential energy surface and allows for comparison with experimental IR data. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Energy levels and spatial distribution of HOMO and LUMO | Indicates the molecule's susceptibility to nucleophilic or electrophilic attack and its overall reactivity. |

| Electrostatic Potential (ESP) Map | Visualization of charge distribution on the molecular surface | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. |

| S-F Bond Dissociation Energy (BDE) | Energy required to homolytically cleave the S-F bond | Quantifies the strength and stability of the sulfonyl fluoride group. |

Such calculations provide a foundational understanding of the intrinsic properties of this compound, which is essential for interpreting its reactivity and for designing new synthetic applications.

Predictive Modeling in Reagent Development

The development of new chemical reagents and the optimization of reaction conditions can be a resource-intensive process. Predictive modeling, often employing machine learning (ML) algorithms, has emerged as a powerful strategy to navigate complex reaction spaces and accelerate discovery.

A notable application of this approach has been in the deoxyfluorination of alcohols using sulfonyl fluorides. Researchers have shown that machine learning can effectively map the intricate relationships between the structure of the alcohol, the choice of sulfonyl fluoride reagent, the base, and the resulting reaction yield. acs.org By training ML models on a dataset of reactions performed under various conditions, it becomes possible to predict the optimal conditions for a new, untested substrate, thereby minimizing the need for extensive experimental screening. acs.org

In the context of this compound, predictive modeling could be applied to its use as a reagent in reactions like the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. acs.org A hypothetical workflow for developing a predictive model for a reaction involving this compound is outlined below.

| Step | Description | Application to this compound |

|---|---|---|

| 1. Data Collection | High-throughput experimentation (HTE) is used to generate a large dataset of reactions with varying substrates, catalysts, bases, and solvents. | Reacting this compound with a diverse library of nucleophiles (e.g., phenols, amines) under a wide array of conditions. |

| 2. Feature Engineering | Molecular descriptors (e.g., steric and electronic parameters) for substrates and reagents are calculated to serve as input features for the model. | Descriptors for this compound (e.g., steric bulk of the pentan-3-yl group) and the nucleophiles would be generated. |

| 3. Model Training | A machine learning algorithm (e.g., random forest, neural network) is trained on the experimental dataset to learn the correlation between input features and reaction outcome (yield). | The model learns how the properties of the nucleophile and the reaction conditions affect the yield of the SuFEx reaction with this compound. |

| 4. Model Validation and Prediction | The model's predictive power is tested on a separate set of data. It can then be used to predict high-yielding conditions for new substrates. | Predicting the best base and solvent combination to achieve a high yield for the reaction of this compound with a novel, complex alcohol or amine. |

This data-driven approach allows for the more efficient development of synthetic methods by leveraging computational power to identify non-intuitive trends in reactivity. acs.org

Transition State Analysis of Sulfonyl Fluoride Reactions

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome and selectivity. Transition state analysis, performed using quantum chemical calculations, is a key tool for elucidating reaction pathways by identifying and characterizing the high-energy transition state structures that connect reactants to products.

In a hypothetical reaction where this compound acts as an electrophile in a nucleophilic substitution reaction, transition state analysis could be used to:

Determine the Reaction Mechanism: By comparing the energy barriers for different possible pathways (e.g., SN2 vs. elimination), the most likely mechanism can be determined. Alkyl sulfonyl fluorides can be incompatible with strong bases due to the potential for deprotonation at the α-carbon, leading to elimination side reactions. nih.gov Transition state calculations can quantify the competition between substitution and elimination pathways.

Explain Stereoselectivity: If the reaction involves the formation of a chiral center, the transition states leading to different stereoisomers can be calculated. The energy difference between these transition states can be used to predict the stereochemical outcome of the reaction.

Rationalize Catalyst Effects: In catalyzed reactions, calculations can show how the catalyst interacts with the substrate to lower the activation energy of the desired pathway compared to the uncatalyzed reaction.

The data obtained from a transition state analysis for a reaction of this compound with a nucleophile (Nu-) is summarized in the table below.

| Parameter | Description | Insight Gained |

|---|---|---|

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | Determines the reaction rate. A lower barrier means a faster reaction. |

| Transition State Geometry | The arrangement of atoms at the highest point on the reaction coordinate. | Provides a snapshot of the bond-breaking and bond-forming processes. |

| Imaginary Frequency | A single negative vibrational frequency in the calculated spectrum of the transition state. | Confirms the structure is a true first-order saddle point (a transition state) and shows the atomic motion along the reaction coordinate. |

| Reaction Energy (ΔGrxn) | The free energy difference between the products and the reactants. | Indicates whether the reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic). |

Through these detailed computational investigations, a comprehensive picture of the reaction mechanism can be constructed, enabling chemists to optimize reaction conditions and design more efficient and selective transformations involving this compound.

Spectroscopic Characterization Methodologies for Pentane 3 Sulfonyl Fluoride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of Pentane-3-sulfonyl fluoride (B91410), providing detailed information about the hydrogen and fluorine environments within the molecule.

Fluorine-19 NMR is particularly useful for confirming the presence and electronic environment of the fluorine atom in the sulfonyl fluoride group. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. wikipedia.orghuji.ac.il For an alkyl sulfonyl fluoride like Pentane-3-sulfonyl fluoride, the fluorine atom is directly bonded to the sulfur of the strongly electron-withdrawing sulfonyl group. This environment is expected to result in a single resonance in the ¹⁹F NMR spectrum. The chemical shift for alkyl sulfonyl fluorides typically appears in a distinct region of the spectrum. In a proton-coupled spectrum, this signal would be expected to appear as a triplet due to coupling with the two adjacent methine protons. In a proton-decoupled spectrum, the signal would simplify to a singlet.

Proton (¹H) NMR spectroscopy provides information on the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The structure of this compound (CH₃CH₂CH(SO₂F)CH₂CH₃) contains three distinct types of protons. The strongly electron-withdrawing sulfonyl fluoride group significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield. conductscience.com

The expected ¹H NMR spectroscopic data are summarized in the table below.

Methine Proton (CH-SO₂F): The single proton on the third carbon, directly attached to the sulfonyl fluoride group, is the most deshielded. Its signal is expected to appear furthest downfield and will be split into a multiplet by the neighboring methylene (B1212753) protons.

Methylene Protons (-CH₂-): The four protons of the two methylene groups are chemically equivalent due to the molecule's symmetry. These protons are adjacent to both the methine carbon and the terminal methyl groups. Their signal is expected to be a multiplet.

Methyl Protons (-CH₃): The six protons of the two terminal methyl groups are also chemically equivalent. Being furthest from the electron-withdrawing group, they will appear at the most upfield position. The signal is anticipated to be a triplet due to coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for this compound This is an interactive data table. You can sort and filter the data.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 3.2 - 3.7 | Multiplet (m) | 1H | -CH(SO₂F)- |

| 1.8 - 2.2 | Multiplet (m) | 4H | -CH₂- |

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns. libretexts.org For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would be highly effective. researchgate.net

Upon ionization in the mass spectrometer, typically through electron impact (EI), the molecule forms a molecular ion (M⁺˙). This ion is often unstable and undergoes fragmentation into smaller, charged particles. The analysis of the mass-to-charge ratio (m/z) of these fragments provides a "fingerprint" of the molecule.

For this compound (Molecular Weight: 154.20 g/mol ), the molecular ion peak at m/z 154 may be observed, though it could be weak or absent due to instability. libretexts.org The fragmentation pattern is predicted to be dominated by several key bond cleavages:

C-S Bond Cleavage: Loss of the sulfonyl fluoride group (•SO₂F, 83 u) would result in a pentan-3-yl cation at m/z 71.

S-F Bond Cleavage: Loss of a fluorine radical (•F, 19 u) would yield an ion at m/z 135.

α-Cleavage: Cleavage of the C-C bond adjacent to the sulfonyl group is common. Loss of an ethyl radical (•CH₂CH₃, 29 u) would lead to a stable fragment ion at m/z 125.

Rearrangement and Loss of SO₂: A common pathway for sulfonyl compounds involves rearrangement and elimination of sulfur dioxide (SO₂, 64 u). nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This is an interactive data table. You can sort and filter the data.

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 154 | [C₅H₁₁SO₂F]⁺˙ | (Molecular Ion) |

| 135 | [C₅H₁₁SO₂]⁺ | •F |

| 125 | [C₃H₆SO₂F]⁺ | •C₂H₅ |

| 87 | [C₅H₁₁]⁺ | •SO₂F |

| 71 | [C₅H₁₁]⁺ | SO₂F |

| 57 | [C₄H₉]⁺ | C₂H₄, •SO₂F |

Other Advanced Analytical Techniques

Beyond NMR and MS, other analytical methods are crucial for the comprehensive characterization of this compound.